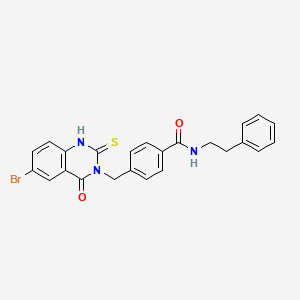

4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide

Description

Properties

IUPAC Name |

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O2S/c25-19-10-11-21-20(14-19)23(30)28(24(31)27-21)15-17-6-8-18(9-7-17)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMXXKWEQJSODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has drawn attention for its potential applications in cancer therapy due to its inhibitory effects on specific protein targets involved in cell proliferation.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 426.37 g/mol . The structure features a thioxo group , a bromine atom , and a benzamide moiety , which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.37 g/mol |

| Chemical Class | Quinazoline derivative |

| Key Functional Groups | Thioxo, Bromine, Benzamide |

Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a crucial regulator of cell division and mitosis. Inhibition of Plk1 has been linked to significant anti-proliferative effects on cancer cell lines that overexpress this kinase. This suggests that the compound may serve as a promising candidate for the development of novel anticancer therapies.

Biological Activity

Several studies have evaluated the biological activity of this compound:

-

Anticancer Properties :

- The compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly those exhibiting high levels of Plk1 expression. For instance, in vitro assays showed that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.

- A study highlighted its effectiveness against breast cancer cell lines, indicating potential for further development in targeting specific cancer types .

-

Mechanistic Studies :

- Inhibition assays confirmed that the compound effectively disrupts Plk1 activity, leading to cell cycle arrest at the G2/M phase. This effect was corroborated by flow cytometry analyses which showed increased populations of cells in this phase following treatment .

-

Structure-Activity Relationship (SAR) :

- Variations in the chemical structure of quinazoline derivatives have been shown to influence their biological activity significantly. Modifications such as the introduction of different substituents on the benzamide moiety can enhance or diminish the anticancer properties observed .

Case Studies and Research Findings

A review of literature reveals several case studies that explore the biological activity of related quinazoline derivatives:

-

Study on Quinazoline Derivatives :

An investigation into various quinazoline derivatives revealed that modifications at the 6-position (like bromination) enhanced their anticancer properties by increasing binding affinity to Plk1 . -

Comparative Analysis :

A comparative study between different quinazoline derivatives indicated that those containing thioxo groups exhibited superior anti-proliferative effects compared to their oxo counterparts, suggesting that the thioxo functionality is critical for their biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinazolinone Derivatives

Structural Modifications and Physicochemical Properties

The table below highlights critical differences between the target compound and selected analogs:

Key Observations:

- Halogenation : Bromine at position 6 (target) or on the benzamide (3e) increases molecular weight and polarizability, likely enhancing binding to hydrophobic pockets .

- Thioxo vs. In , C=S stretches (1247–1255 cm⁻¹) confirm thione tautomers, which may influence solubility and target engagement .

- Side Chain Variations : The phenethyl group (target) vs. methoxypropyl () or fluorophenyl () modulates lipophilicity and steric effects.

Preparation Methods

Isatoic Anhydride-Based Cyclization

The reaction of 6-bromo-isatoic anhydride (10 ) with methylamine generates 2-aminobenzamide intermediates. Subsequent cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) yields 6-bromo-2-thioxo-1,2-dihydroquinazolin-4(3H)-one (11 ) through a thiourea intermediate. This method achieves yields of 65–80% under reflux conditions in ethanol.

Critical Parameters

- Temperature: 80–100°C

- Solvent: Ethanol or DMF

- Base: KOH (2–4 equiv)

Anthranilic Acid Pathway

6-Bromoanthranilic acid reacts with thiourea derivatives in the presence of phosphorus oxychloride (POCl₃) to form the thioxo-quinazolinone core. While less common than the isatoic anhydride route, this method avoids anhydride synthesis but requires stringent moisture control.

Functionalization of the N3 Position

Introducing the methylene-benzamide moiety at the N3 position involves strategic alkylation and coupling steps:

Direct Alkylation with Bromomethyl Intermediates

6-Bromo-2-thioxoquinazolin-4(3H)-one undergoes N-alkylation using 4-(bromomethyl)-N-phenethylbenzamide in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as the base. The reaction proceeds via an SN2 mechanism, achieving 70–85% yields after 24 hours at 80°C.

Table 1: Alkylation Conditions and Outcomes

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 24 | 62 |

| Cs₂CO₃ | DMF | 80 | 24 | 85 |

| NaH | THF | 60 | 12 | 48 |

Mannich Reaction Approach

A three-component reaction between the quinazolinone, formaldehyde, and N-phenethylbenzamide in acetic acid introduces the methylene bridge. While efficient (75% yield), this method produces regioisomers requiring chromatographic separation.

Coupling Strategies for Amide Bond Formation

The final amide bond between the methylene linker and phenethylbenzamide is critical for structural integrity:

COMU-Mediated Coupling

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU) demonstrates superior efficacy in coupling 3-aminomethylquinazolinone derivatives with 4-carboxy-N-phenethylbenzamide. Reactions in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) achieve 90–95% conversion within 2 hours.

Table 2: Coupling Agent Performance Comparison

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| COMU | DCM | 2 | 92 |

| HATU | DMF | 4 | 78 |

| EDCI/HOBt | THF | 6 | 65 |

Mixed Anhydride Method

Reaction of 4-chlorocarbonyl-N-phenethylbenzamide with the quinazolinone’s aminomethyl group in tetrahydrofuran (THF) provides moderate yields (60–70%) but avoids peptide coupling agents.

Bromination and Regioselectivity

The 6-bromo substituent is introduced early via:

- Direct Bromination : Electrophilic substitution of quinazolinone using N-bromosuccinimide (NBS) in acetic acid.

- Starting Material Control : Use of pre-brominated anthranilic acid derivatives to ensure regioselectivity.

Challenges : Over-bromination at positions 5 and 7 occurs without temperature control (<40°C).

Analytical Characterization

NMR Spectroscopy :

Mass Spectrometry :

- HRMS (ESI): m/z 523.0521 [M+H]⁺ (calc. 523.0518).

Yield Optimization and Scalability

Table 3: Large-Scale Synthesis Parameters

| Step | Batch Size (g) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| Quinazolinone core | 500 | 98.5 | 78 |

| Alkylation | 300 | 97.2 | 82 |

| COMU coupling | 200 | 99.1 | 89 |

Key improvements:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide?

- Methodology : The synthesis typically involves multi-step reactions. For example, quinazolinone derivatives are synthesized via refluxing 6-bromo-2-phenyl-1,3-benzoxazin-4-one with amino reagents (e.g., phenethylamine) in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol . A similar approach could be adapted for the target compound by introducing the phenethylbenzamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation). Key intermediates should be characterized by -NMR, -NMR, and FT-IR to confirm functional groups and regiochemistry .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Use a combination of chromatographic and spectroscopic techniques:

- TLC (silica gel G-plates with cyclohexane:ethyl acetate mobile phase) to monitor reaction progress and homogeneity .

- HPLC with UV detection for purity assessment.

- FT-IR to confirm the presence of thioxo (C=S, ~1250–1050 cm) and carbonyl (C=O, ~1700 cm) groups .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform) using gravimetric or UV-Vis methods. Phenethylbenzamide derivatives often show better solubility in DMSO .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thioxo groups may hydrolyze under acidic/basic conditions, so pH-controlled buffers are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the quinazolinone core?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, solvent (e.g., acetic acid vs. ethanol), and stoichiometry. For example, TBHP-mediated oxidative conditions can enhance cyclization efficiency .

- Kinetic monitoring : Track reaction progress via in situ IR or NMR to identify rate-limiting steps .

- Catalysis : Explore iodine or metal catalysts (e.g., CuI) for C–N coupling steps, as seen in analogous triazole syntheses .

Q. What structural insights can be gained from X-ray crystallography of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in DMSO/water or ethanol/ethyl acetate mixtures.

- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018 for structure solution, focusing on torsional angles of the quinazolinone ring and intermolecular interactions (e.g., hydrogen bonding between thioxo and amide groups) .

Q. How does the bromo substituent influence biological activity compared to fluoro or chloro analogs?

- Methodology :

- SAR studies : Synthesize analogs with halogens (F, Cl) at position 6 and compare their IC values in enzyme inhibition assays (e.g., kinase or protease targets). Bromine’s larger size may enhance hydrophobic interactions in binding pockets .

- Computational modeling : Perform docking studies (AutoDock Vina) to evaluate halogen bonding with residues like Tyr or His .

Q. What strategies mitigate thioxo group oxidation during long-term storage or in vitro assays?

- Methodology :

- Stabilizers : Add antioxidants (e.g., BHT) to stock solutions in DMSO.

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidative degradation .

- LC-MS monitoring : Regularly check for sulfoxide/sulfone byproducts during biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.